2-(1,4-Diazepan-1-yl)benzo[d]thiazole is a heterocyclic compound that combines a diazepane moiety with a benzo[d]thiazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. The molecular formula for this compound is C₁₂H₁₅N₃S, and it is classified under the category of thiazole derivatives, which are known for their diverse biological properties.
The source of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole can be traced back to various synthetic methodologies that have been explored in the literature. It falls under the broader classification of benzothiazole derivatives, which are often investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound is indexed in chemical databases such as PubChem, where it is listed with the CID 16785179, providing details on its structure and properties .
The synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]thiazole can be approached through several methods. A common strategy involves the condensation of an appropriate benzo[d]thiazole derivative with 1,4-diaminopiperidine or similar amines to form the diazepane ring.
One reported method includes:
The efficiency of these methods can vary based on the specific reagents and conditions employed .
2-(1,4-Diazepan-1-yl)benzo[d]thiazole can participate in various chemical reactions typical for heterocycles:
For instance, reactions involving halogenation or alkylation can be performed on the benzothiazole part to introduce additional functional groups .
The mechanism of action for compounds like 2-(1,4-Diazepan-1-yl)benzo[d]thiazole often involves interaction with biological targets such as enzymes or receptors. For example:
Experimental data suggest that such compounds may exhibit selective toxicity towards cancerous cells while sparing normal cells .
Relevant data from studies indicate that variations in substituents on the benzothiazole ring can significantly affect both solubility and biological activity .
2-(1,4-Diazepan-1-yl)benzo[d]thiazole has potential applications in several scientific fields:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects .
The molecular architecture of 2-(1,4-diazepan-1-yl)benzo[d]thiazole exemplifies strategic bioisosteric hybridization, merging the benzothiazole privileged scaffold with a seven-membered 1,4-diazepane heterocycle. Benzothiazoles are established pharmacophores in FDA-approved drugs (e.g., tiazofurin, dasatinib) due to their planar rigidity, facilitating π-π stacking with biological targets [3]. The diazepane ring introduces conformational flexibility and basic nitrogen atoms, enhancing interactions with charged residues in enzyme active sites [8]. This hybrid design leverages:
Table 1: Bioisosteric Advantages of Benzothiazole-Diazepane Hybrids
Structural Feature | Benzothiazole Contribution | Diazepane Contribution |
---|---|---|
Aromaticity | Planar π-system for DNA intercalation | Non-aromatic flexibility |
H-bonding Sites | Thiazole N, S atoms | Tertiary amines (pKₐ ~8.5) |
3D Vectoring | Fixed substituent orientation | Adaptive ring puckering |
Lipophilicity (LogP) | +2.1 (benzothiazole core) | +0.3 (diazepane modifier) |
Pharmacophore models of 2-(1,4-diazepan-1-yl)benzo[d]thiazole derivatives reveal four critical features for receptor antagonism:
Conformational sampling indicates that a butterfly angle of 112° between benzothiazole and diazepane planes maximizes target engagement. Hybrid glycoconjugates (e.g., triazole-linked variants) extend pharmacophores to exploit polar interactions in bacterial enzyme sites [2].
The benzothiazole-diazepane scaffold exhibits intrinsically favorable CNS penetration properties due to:
Modifications like 6-chloro substitution (e.g., 348134-09-8) increase lipophilicity (logP +0.5) but retain PSA <60 Ų, maintaining BBB penetration in glioblastoma models [6].
The 1,4-diazepane ring adopts distinct conformers that modulate ligand-receptor binding:
Table 2: Computational Parameters for Diazepane Conformers
Conformer | Relative Energy (kcal/mol) | Dihedral Angle N1-C2-C3-N4 (°) | Dominant Population |
---|---|---|---|
Chair | 0.0 | -56.3 | 68% |
Twist-Boat | 1.2 | -81.7 | 24% |
Boat | 3.8 | -95.1 | 8% |
DFT studies (B3LYP/6-311++G**) confirm that electron-withdrawing benzothiazole at N1 stabilizes the chair conformer by 1.8 kcal/mol vs. unsubstituted diazepane [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: